molecular formula C11H24N2O2 B15258252 Tert-butyl N-(1-amino-3,3-dimethylbutan-2-YL)carbamate

Tert-butyl N-(1-amino-3,3-dimethylbutan-2-YL)carbamate

Cat. No.: B15258252
M. Wt: 216.32 g/mol
InChI Key: PZCDWEOQKBSMMC-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate is a carbamate derivative widely utilized in organic synthesis as a protective group for amine functionalities. Its structure combines a tert-butyl carbamate group with a branched aliphatic chain featuring geminal dimethyl substituents at the 3-position, which confer steric hindrance and influence its reactivity and stability.

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)8(7-12)13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)

InChI Key

PZCDWEOQKBSMMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CN)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of tert-butyl carbamate and 1-amino-3,3-dimethylbutan-2-ol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-amino-3,3-dimethylbutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows it to participate in various chemical reactions, leading to the formation of new bonds and the synthesis of complex structures .

Comparison with Similar Compounds

tert-butyl N-(1-amino-3-methyl-1-phenylbutan-2-yl)carbamate (CAS 1334494-09-5)

  • Structure : Features a phenyl group at the 1-position and a methyl group at the 3-position instead of geminal dimethyl substituents.
  • Molecular Formula : C₁₆H₂₆N₂O₂ (MW: 278.39).

tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS 1932203-04-7)

  • Structure : Contains a bicyclo[2.2.1]heptane ring system fused with an aziridine moiety.
  • Key Differences :
    • The rigid bicyclic framework imposes significant steric constraints, limiting conformational flexibility.
    • Enhanced stability under acidic conditions due to the bicyclic structure, whereas the target compound’s aliphatic chain may degrade more readily under harsh conditions .

tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate (CAS 1956335-01-5)

  • Structure : Substituted with a chlorosulfonyl group (-SO₂Cl).
  • Molecular Formula: C₁₀H₂₀ClNO₄S (MW: 293.79).
  • Key Differences :
    • The electron-withdrawing chlorosulfonyl group increases electrophilicity, making this compound reactive in sulfonamide-forming reactions.
    • Higher molecular weight and polarity compared to the target compound, which lacks such substituents .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility Trends Stability Considerations
Target compound ~245.3* Tert-butyl carbamate, amine Moderate polarity; soluble in DCM, DMF Stable under basic conditions; sensitive to strong acids
CAS 1334494-09-5 278.39 Phenyl, methyl Low aqueous solubility Stable to hydrolysis due to steric protection
CAS 1932203-04-7 ~225.3* Bicyclic amine Low solubility in polar solvents High thermal and chemical stability
CAS 1956335-01-5 293.79 Chlorosulfonyl Hydrophobic; soluble in THF Moisture-sensitive; reacts with nucleophiles

*Estimated based on analogous structures.

Biological Activity

Tert-butyl N-(1-amino-3,3-dimethylbutan-2-YL)carbamate is an organic compound that has garnered interest in the fields of organic synthesis and pharmaceuticals due to its unique structural properties. This article explores its biological activities, synthesis methods, and potential applications based on available research findings.

  • Molecular Formula : C11_{11}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 216.32 g/mol
  • CAS Number : 1476029-55-6

This compound features a tert-butyl group attached to a carbamate functional group and an amino acid derivative, which contributes to its stability and reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with an appropriate amine. Common methods include:

  • Reaction with Amines : The tert-butyl carbamate is reacted with amines under controlled conditions to yield high-purity products.
  • Solvent Use : Reactions are often conducted in solvents such as THF or dioxane, with bases like triethylamine used to facilitate the process.

Biological Activity

While specific biological activities of this compound are not extensively documented, its structural properties suggest several potential interactions with biological targets:

  • Enzyme Interaction : The compound has been used as a substrate in biochemical assays, indicating its role in studying enzyme mechanisms.
  • Metabolic Pathway Influence : Its interactions may influence various metabolic pathways due to its structural similarity to amino acids and other biologically relevant molecules.

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique features:

Compound NameMolecular FormulaUnique Features
Tert-butyl N-(1-amino-3-methylbutan-2-yl)carbamateC11_{11}H24_{24}N2_{2}O2_{2}Variation in side chain structure
Tert-butyl N-(1-amino-2-methylbutan-2-yl)carbamateC11_{11}H24_{24}N2_{2}O2_{2}Different stereochemistry
Tert-butyl N-(1-chloro-3,3-dimethylbutan-2-yl)carbamateC11_{11}H24_{24}N2_{2}O2_{2}Contains a chlorine substituent

Case Studies and Research Findings

Research indicates that compounds similar to this compound have been explored for their therapeutic potential. For instance:

  • Microtubule Stabilization Studies : Compounds in related classes have shown promise as microtubule-stabilizing agents, which could be relevant for developing treatments for neurodegenerative diseases .
  • Biochemical Assays : The compound's use in enzyme assays suggests it could play a role in elucidating enzyme mechanisms and metabolic pathways.

Q & A

Q. Table 1: Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
SolventDCM or acetonitrileEnhances solubility
Temperature0–25°CReduces decomposition
pH7.5–9.0Facilitates amine activation
Reaction Time12–24 hoursBalances completion vs. side products

Basic Question: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:
A multi-technique approach ensures accurate structural confirmation:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm) and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ peaks) .
  • Infrared (IR) Spectroscopy : Detects carbamate C=O stretches (~1700 cm1^{-1}) and N-H vibrations .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks .
  • Differential Scanning Calorimetry (DSC) : Assesses thermal stability and melting points .

Advanced Question: How can researchers resolve discrepancies between computational modeling predictions and experimental crystallographic data for this compound?

Answer:
Discrepancies often arise from conformational flexibility or crystal-packing effects. Methodological steps include:

Refinement with SHELX : Use SHELXL for high-resolution data to optimize bond lengths and angles .

Hybrid DFT/Molecular Mechanics : Combine density functional theory (DFT) with experimental data to model dynamic conformers .

Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing crystal packing .

Example : If DFT predicts a planar carbamate group but X-ray shows distortion, analyze non-covalent interactions (e.g., C–H···O bonds) that stabilize the observed conformation .

Advanced Question: What strategies are recommended for optimizing reaction conditions when synthesizing derivatives, particularly when encountering low yields or side products?

Answer:
Systematic optimization using Design of Experiments (DOE) is critical:

  • Variable Screening : Test solvents (polar vs. nonpolar), catalysts (e.g., DMAP), and temperature gradients .
  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., pH and temperature) to maximize yield .
  • In Situ Monitoring : Use FTIR or HPLC to track intermediate formation and adjust conditions dynamically .

Case Study : Low yields in amide coupling may result from competing hydrolysis. Mitigate by using anhydrous solvents and molecular sieves to scavenge water .

Advanced Question: How should contradictory results from biological activity assays of derivatives be analyzed to determine structure-activity relationships (SAR)?

Answer:
Contradictions often stem from assay variability or off-target effects. Address via:

Orthogonal Assays : Validate activity using independent methods (e.g., fluorescence polarization vs. SPR) .

Statistical Analysis : Apply ANOVA or multivariate regression to identify significant structural contributors (e.g., substituent electronegativity) .

Molecular Dynamics (MD) Simulations : Predict binding modes and correlate with experimental IC50_{50} values .

Example : If a methyl-substituted derivative shows high activity in enzyme inhibition but low cellular efficacy, evaluate membrane permeability via logP measurements or PAMPA assays .

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